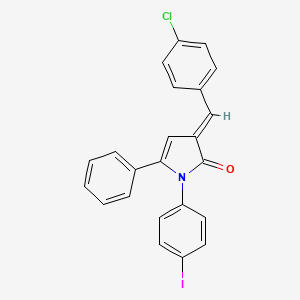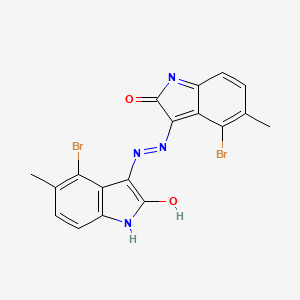![molecular formula C19H20BrNO4 B11692336 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-(4-bromophénoxy)acétamido)benzoate de 2-méthylpropyle est un composé organique qui présente une structure complexe avec plusieurs groupes fonctionnels, notamment un ester, un amide et un éther.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(2-(4-bromophénoxy)acétamido)benzoate de 2-méthylpropyle implique généralement plusieurs étapes, en commençant par la préparation des composés intermédiaires. Une voie courante implique l'estérification de l'acide 4-aminobenzoïque avec le 2-méthylpropanol pour former le 4-aminobenzoate de 2-méthylpropyle. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 4-bromophénoxyacétyle en présence d'une base telle que la triéthylamine pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-(4-bromophénoxy)acétamido)benzoate de 2-méthylpropyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome dans le groupe phénoxy peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau des groupes fonctionnels ester et amide.
Hydrolyse : Les liaisons ester et amide peuvent être hydrolysées en conditions acides ou basiques.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que l'azoture de sodium ou le cyanure de potassium peuvent être utilisés pour les réactions de substitution.
Oxydation : Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont couramment utilisés.
Hydrolyse : Des conditions acides (HCl) ou basiques (NaOH) peuvent faciliter l'hydrolyse.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la substitution nucléophile peut donner des dérivés avec différents groupes fonctionnels remplaçant l'atome de brome.
Applications De Recherche Scientifique
Le 4-(2-(4-bromophénoxy)acétamido)benzoate de 2-méthylpropyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéine-ligand.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-(2-(4-bromophénoxy)acétamido)benzoate de 2-méthylpropyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modulant leur fonction. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2-(3-bromophénoxy)acétamido)benzoate de propyle : Structure similaire mais avec un groupe alkyle différent.
4-(2-(4-bromo-2,6-diméthylphénoxy)acétamido)benzoate de 2-méthylpropyle : Contient des groupes méthyles supplémentaires sur le cycle phénoxy.
Unicité
Le 4-(2-(4-bromophénoxy)acétamido)benzoate de 2-méthylpropyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la présence de l'atome de brome, qui peut être modifié davantage pour créer une variété de dérivés avec différentes propriétés et applications.
Propriétés
Formule moléculaire |
C19H20BrNO4 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
2-methylpropyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H20BrNO4/c1-13(2)11-25-19(23)14-3-7-16(8-4-14)21-18(22)12-24-17-9-5-15(20)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Clé InChI |
LPZMVRDCLHFJRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazino]benzamide](/img/structure/B11692261.png)
![4-fluoro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11692273.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692283.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1H-benzimidazole](/img/structure/B11692284.png)

![12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11692299.png)

![N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide](/img/structure/B11692308.png)
![(5Z)-3-benzyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11692315.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11692323.png)
![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)
![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
